molecular formula C13H8Br2 B093635 2,7-Dibromofluorene CAS No. 16433-88-8

2,7-Dibromofluorene

Cat. No.: B093635
CAS No.: 16433-88-8
M. Wt: 324.01 g/mol
InChI Key: AVXFJPFSWLMKSG-UHFFFAOYSA-N
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Description

2,7-Dibromofluorene is a halogenated polycyclic aromatic compound with the molecular formula C13H8Br2. It is characterized by the presence of two bromine atoms attached to the fluorene core at the 2 and 7 positions. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dibromofluorene can be synthesized through the bromination of fluorene. The typical procedure involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar bromination techniques but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, bromine concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dibromofluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 2,7-Dibromo-9-fluorenone
  • 9,9-Dioctyl-2,7-dibromofluorene
  • 2-Bromofluorene

Uniqueness

Compared to its analogs, 2,7-Dibromofluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and optoelectronics .

Properties

IUPAC Name

2,7-dibromo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFJPFSWLMKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167744
Record name 2,7-Dibromofluorene
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Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16433-88-8
Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,7-Dibromofluorene?

A1: this compound has the molecular formula C13H8Br2 and a molecular weight of 324.01 g/mol.

Q2: How can the structure of this compound be confirmed?

A2: Various spectroscopic techniques are employed to confirm its structure, including:

  • 1H NMR, 13C NMR: These techniques provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, , ]
  • Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, offering structural insights. [, , , ]
  • Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]

Q3: What are the common synthetic routes for this compound?

A3: this compound is typically synthesized by bromination of fluorene. Several methods have been explored, including:

  • Direct Bromination: This approach involves reacting fluorene with bromine in a suitable solvent like chloroform, often utilizing a catalyst such as iron powder. [, ]
  • N-Bromosuccinimide (NBS) Bromination: This method employs NBS as a milder brominating agent in the presence of a solvent like propylene carbonate. []

Q4: What role does this compound play in polymer synthesis?

A4: this compound serves as a crucial monomer for synthesizing polyfluorenes and their derivatives. The bromine atoms at the 2,7-positions enable various polymerization reactions, such as:

  • Suzuki Coupling: This palladium-catalyzed reaction couples this compound with arylboronic acids or esters to create alternating copolymers. [, , , , , , , , , ]
  • Yamamoto Coupling: This nickel-catalyzed polymerization reaction links this compound units to form polyfluorene homopolymers. [, , ]
  • Heck Coupling: This palladium-catalyzed reaction couples this compound with vinyl or aryl compounds, expanding the structural diversity of the resulting polymers. [, , , , ]

Q5: How can the molecular weight of polymers derived from this compound be controlled?

A5: Several strategies can be employed to control the molecular weight:

  • End-capping reagents: Adding monofunctional aryl halides, like 2-bromofluorene or 4-(tert-butyl)bromobenzene, during polymerization limits chain growth and controls molecular weight. [, , ]
  • Monomer feed ratios: Adjusting the ratio of this compound to other comonomers in copolymerization reactions influences the final polymer chain length. [, , ]
  • Reaction time and temperature: Reaction conditions like time and temperature also affect polymerization kinetics and, consequently, molecular weight. [, ]

Q6: What are the key applications of polymers synthesized from this compound?

A6: Polyfluorenes and their copolymers find applications in a range of optoelectronic devices due to their excellent optical and electronic properties:

  • Polymer Light-Emitting Diodes (PLEDs): Polyfluorenes are widely studied as blue-light emitters in PLEDs for displays and lighting. [, , , , ]
  • Organic Solar Cells (OSCs): Fluorene-based copolymers have shown promise in OSCs as electron donor materials for converting sunlight into electricity. []
  • Chemosensors: Water-soluble polyfluorenes containing phosphonate groups have been investigated as sensitive and selective chemosensors for detecting metal ions like Fe3+. []

Q7: How does the structure of the polymer backbone influence its properties?

A7: The nature of the repeating units and their arrangement in the polymer backbone significantly impact the material's properties. For instance:

  • Alkyl substituents: Introducing alkyl groups at the 9-position of fluorene units enhances solubility in organic solvents and influences interchain interactions, impacting film morphology and electroluminescence properties. [, , , ]
  • Conjugation length: The length of the conjugated system affects the polymer's bandgap, absorption, and emission wavelengths. Longer conjugation lengths generally lead to red-shifted absorption and emission. []
  • Side chain functional groups: Incorporating functional groups, such as phosphonate or amino groups, can impart water solubility to the polymer, expanding its potential applications. [, ]

Q8: What are some limitations of this compound and its derivatives?

A8:

  • Aggregation: Polyfluorenes tend to aggregate in the solid state, potentially leading to a shift in emission color (from blue to green) and reduced fluorescence efficiency. Strategies like incorporating bulky side groups or designing specific polymer architectures aim to address this issue. [, , , , ]
  • Sensitivity to Oxygen: The Ni(0)-catalyzed polymerization reactions used to synthesize polyfluorenes are sensitive to oxygen and moisture, requiring careful handling and inert reaction conditions. []

Q9: How is computational chemistry employed in research related to this compound?

A9: Computational methods are valuable tools for:

  • Predicting properties: Simulations can predict the electronic and optical properties of polyfluorenes, aiding in material design and optimization. []

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